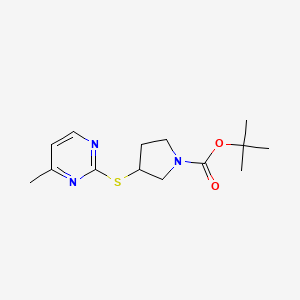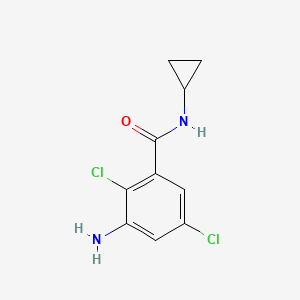
3-Amino-2,5-dichloro-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,5-dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10Cl2N2O It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzoic acid.
Amidation: The carboxylic acid group of 2,5-dichlorobenzoic acid is converted to an amide using cyclopropylamine under appropriate reaction conditions.
Amination: The resulting N-cyclopropyl-2,5-dichlorobenzamide is then subjected to amination to introduce the amino group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
3-Amino-2,5-dichloro-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2,5-dichlorobenzoic acid
- 4-Amino-3,5-dichloro-N-cyclopropylbenzamide
- 2-Amino-4,6-dichlorobenzoic acid
Uniqueness
3-Amino-2,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of both the cyclopropyl group and the amino group on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63887-25-2 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
3-amino-2,5-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(12)8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
Clé InChI |
OWCLEIBTBKZMOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



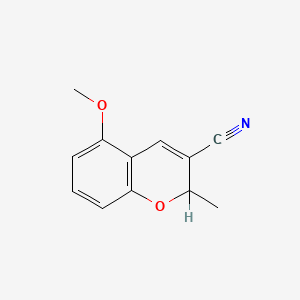
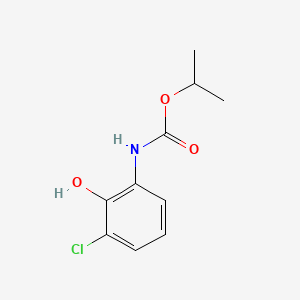
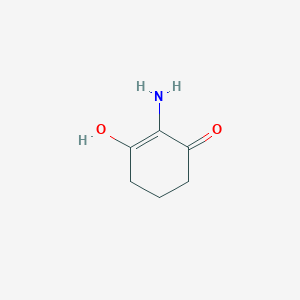

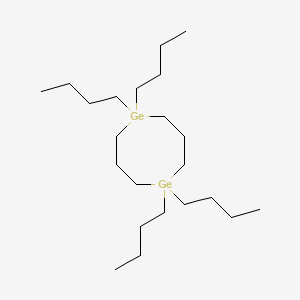

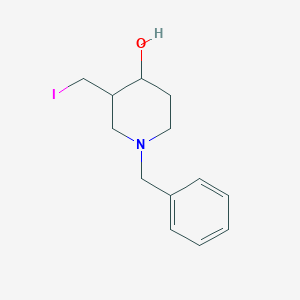

![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)



